4-benzoyl-N-(2-propenyl)benzamide is an organic compound with significant relevance in medicinal chemistry and material science. Characterized by a benzamide functional group, it incorporates a benzoyl moiety and a propenyl substituent, which contributes to its biological activity and potential applications. This compound is often explored for its pharmacological properties, particularly in the development of new therapeutic agents.
The compound can be synthesized through various chemical reactions involving readily available precursors such as benzoyl chloride and propenyl amines. Literature on similar compounds suggests that the synthesis often involves acylation reactions, which are common in organic synthesis.
4-benzoyl-N-(2-propenyl)benzamide belongs to the class of benzoic acid derivatives and is categorized under amide compounds. It exhibits properties typical of both aromatic compounds and amides, making it a subject of interest in organic chemistry and drug design.
The synthesis of 4-benzoyl-N-(2-propenyl)benzamide typically involves the following steps:
The molecular formula for 4-benzoyl-N-(2-propenyl)benzamide can be represented as CHNO. The structure features:
4-benzoyl-N-(2-propenyl)benzamide can participate in several chemical reactions:
The mechanism of action for 4-benzoyl-N-(2-propenyl)benzamide is primarily associated with its interaction with biological targets. The compound may exert effects through:
Research indicates that derivatives of benzamides can modulate biological activity by altering their substituents, thus affecting their pharmacodynamics and pharmacokinetics.
4-benzoyl-N-(2-propenyl)benzamide has potential applications in various fields:
The discovery of 4-benzoyl-N-(2-propenyl)benzamide (also designated as compound 1j in seminal literature) emerged from strategic efforts to develop small-molecule inhibitors of oncogenic microRNAs. A pivotal 2015 study reported its identification via scaffold hopping—a medicinal chemistry technique that modifies core structures to enhance bioactivity or reduce toxicity. This compound demonstrated concentration-dependent inhibition of microRNA-21 (miR-21), a well-characterized oncogene overexpressed in cervical carcinoma (HeLa) and glioblastoma (U-87 MG) cell lines [1]. Its emergence marked a shift from nucleic acid-based miR-21 inhibitors (e.g., antisense oligonucleotides) toward synthetically tractable small molecules, addressing challenges like poor cellular uptake and metabolic instability [1] [4]. The initial pharmacological validation revealed its ability to induce apoptosis and upregulate PDCD4, a tumor suppressor protein silenced by miR-21, positioning it as a promising chemical probe for oncology target validation [1].
Table 1: Key Events in the Development of 4-Benzoyl-N-(2-Propenyl)Benzamide
Year | Event | Significance |
---|---|---|
2015 | Initial synthesis and screening as miR-21 inhibitor [1] | Identified as lead compound (1j) with IC₅₀ via RT-qPCR assays |
2015 | Functional validation in HeLa and U-87 MG cells [1] | Confirmed suppression of cancer proliferation and miR-21 activity |
2019+ | Exploration as a chemical scaffold for RNA-targeted drugs [1] | Inspired designs of non-nucleic acid miRNA modulators |
The molecular architecture of 4-benzoyl-N-(2-propenyl)benzamide (IUPAC: 4-benzoyl-N-(prop-2-en-1-yl)benzamide; molecular formula: C₁₇H₁₅NO₂; MW: 265.31 g/mol) integrates three pharmacophoric elements critical for its bioactivity:
This structure diverges from classical benzamide drugs (e.g., metoclopramide) by replacing the piperazine ring with a linear alkyne chain—a bioisosteric strategy to optimize target engagement while avoiding metabolic hotspots associated with heterocyclic amines [4] [6]. The conjugated carbonyl systems (benzoyl and benzamide) create an extended planar domain, potentially facilitating intercalation or stacking interactions with nucleic acid structures like pre-miR-21 [1]. Hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 2) further enables specific recognition of miR-21’s Dicer processing site, as inferred from its selectivity over other miRNAs [1] .
Table 2: Structural Comparison with Related Benzamide Derivatives
Compound | Core Structure | Key Functional Groups | Biological Relevance |
---|---|---|---|
4-Benzoyl-N-(2-propenyl)benzamide | Linear propargyl-benzamide | Propargyl amide, benzoyl ketone | miR-21 inhibition [1] |
Ketanserin | Benzoylpiperidine | Fluorobenzoyl, piperidine | 5-HT₂A antagonism [4] |
Standard benzamide | C₆H₅CONH₂ | Unsubstituted amide | Synthetic precursor [6] |
Current research objectives focus on three unresolved challenges:
Critical knowledge gaps include:
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Binding mechanism | Indirect evidence of miR-21 inhibition | RNA-compound co-crystallization studies |
Synthetic scalability | Low-yield linear routes | Friedel-Crafts or Weinreb-based synthesis [4] |
In vivo validation | Limited to cellular models [1] | Xenograft efficacy and toxicity profiling |
Structure-activity relationship | Only 18 analogs screened [1] | Systematic propargyl/benzoyl substitutions |
This compound exemplifies the innovative repurposing of benzamide pharmacophores for RNA-targeted therapy, yet concerted multidisciplinary efforts are essential to advance it beyond in vitro validation. Future work must prioritize elucidating its molecular recognition mechanisms and translational feasibility to fully exploit its therapeutic potential.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6